molecular formula C13H14N2O4 B2586910 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid CAS No. 885954-14-3

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid

Cat. No. B2586910
CAS RN: 885954-14-3
M. Wt: 262.265
InChI Key: LGQRJONGMRONKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of a similar compound, “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid”, is C11H19NO4, and its molecular weight is 229.28 .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical state of a similar compound, “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid”, is solid . The melting point is between 150.0 to 154.0 °C .

Scientific Research Applications

Bioconjugation and Labeling

Researchers employ 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid in bioconjugation reactions. By attaching it to proteins, peptides, or other biomolecules, they can introduce specific functional groups. These modified biomolecules are then used for targeted drug delivery, imaging, or diagnostics.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma . These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The deprotection of the boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This process involves the use of oxalyl chloride in methanol and takes place under room temperature conditions .

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.

Result of Action

The removal of the boc group has been applied to a hybrid, medicinally active compound fc1, which is a novel dual inhibitor of ido1 and dna pol gamma .

Action Environment

The action environment of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid can be influenced by various factors. For instance, the deprotection of the Boc group takes place under room temperature conditions . . These properties could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Future research could focus on developing new strategies for the deprotection of N-Boc protected heteroarenes . This could involve exploring different deprotecting agents and conditions to improve the efficiency and selectivity of the deprotection process .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-5-4-8(11(16)17)6-9(10)7-14-15/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQRJONGMRONKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.